Structural Topology Differentiation: Ethyl-Linked Furan-Pyrimidine Architecture vs. Directly Coupled Regioisomers
The target compound possesses a unique ethyl-ester bridge connecting the pyrimidine-5-carboxylate to the furan 2-position, in contrast to the regioisomer ethyl 2-(furan-2-yl)-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 823793-54-0), where the furan is directly attached to the pyrimidine C2 and the pyrrolidine is at C4 . This architectural difference introduces an additional two rotatable bonds (from 5 to 7 rotatable bonds), increasing conformational sampling and potentially enabling induced-fit binding modes not accessible to the directly coupled regioisomer . The patent family US-8962641-B2 explicitly claims pyrimidine-substituted pyrrolidine derivatives with varied linker topologies as acetyl-CoA carboxylase inhibitors, indicating that linker geometry is a pharmacophoric determinant .
| Evidence Dimension | Number of rotatable bonds / conformational flexibility |
|---|---|
| Target Compound Data | 7 rotatable bonds (estimated from 2D structure); ethyl linker between furan C2 and carboxylate oxygen |
| Comparator Or Baseline | Ethyl 2-(furan-2-yl)-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 823793-54-0): 5 rotatable bonds; furan directly at pyrimidine C2 |
| Quantified Difference | Δ = 2 additional rotatable bonds; altered spatial relationship between pyrrolidinylfuran and pyrimidine carboxylate pharmacophores |
| Conditions | Structural comparison based on 2D molecular topology from CAS registry entries and ChemSrc database records |
Why This Matters
The increased conformational自由度 may expand the target engagement profile beyond that achievable with the directly coupled regioisomer, making the ethyl-linked topology a non-interchangeable design element for screening libraries targeting ACC or related enzymes.
- [1] ChemicalAid. Ethyl 2-(furan-2-yl)-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylate — 2D Structure and Properties. CAS 823793-54-0. View Source
- [2] Boehringer Ingelheim International GmbH. US Patent 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Filed April 7, 2014, issued February 24, 2015. View Source
